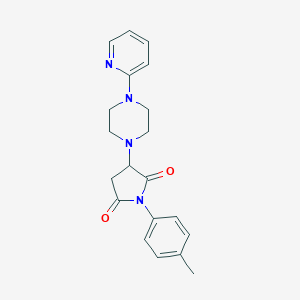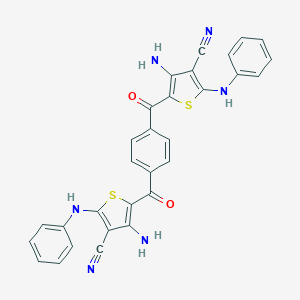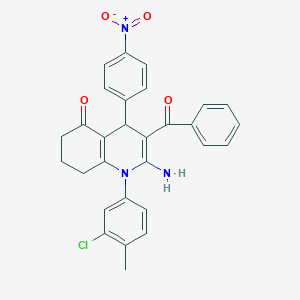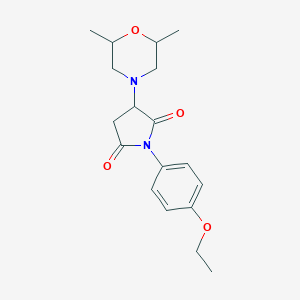
3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione, also known as PPTP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione is not fully understood. However, it is believed that this compound acts as a partial agonist at the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress responses. By binding to this receptor, this compound can modulate the activity of serotonin, a neurotransmitter that plays a key role in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can increase the activity of the 5-HT1A receptor, leading to an increase in serotonin release. This can result in a reduction in anxiety and depression-like behaviors in animal models. This compound has also been shown to have a neuroprotective effect, reducing the damage caused by oxidative stress.
実験室実験の利点と制限
One of the primary advantages of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione is its high affinity for the 5-HT1A receptor. This makes it a valuable tool for studying the physiological effects of this receptor. This compound is also relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one of the limitations of this compound is its specificity for the 5-HT1A receptor. This limits its use in studying other receptors and biological processes.
将来の方向性
There are several future directions for research involving 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione. One area of interest is the potential use of this compound in the treatment of depression and anxiety disorders. Further studies are needed to determine the efficacy and safety of this compound in these conditions. Another area of interest is the use of this compound in the study of other serotonin receptors and their physiological effects. This could lead to a better understanding of the complex role of serotonin in the brain and its potential therapeutic uses.
合成法
The synthesis of 3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione can be achieved through a multistep process. The first step involves the reaction of 4-bromopyridine with piperazine to form 4-(1-piperazinyl)pyridine. This intermediate is then reacted with p-tolylacetic acid to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yields, making it a cost-effective compound for scientific research.
科学的研究の応用
3-(4-Pyridin-2-yl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione has been shown to have a variety of scientific research applications. One of the primary uses of this compound is in the study of serotonin receptors. This compound has been shown to have a high affinity for the 5-HT1A receptor, making it a valuable tool for studying the physiological effects of this receptor. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
特性
分子式 |
C20H22N4O2 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H22N4O2/c1-15-5-7-16(8-6-15)24-19(25)14-17(20(24)26)22-10-12-23(13-11-22)18-4-2-3-9-21-18/h2-9,17H,10-14H2,1H3 |
InChIキー |
FNSYNEITSVRIPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4 |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B304391.png)

![3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304394.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)
![3-[(3,4-Dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304399.png)
![3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304400.png)
![2-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B304402.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304403.png)